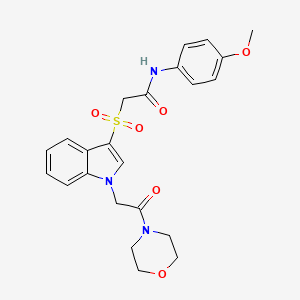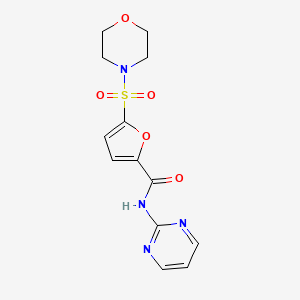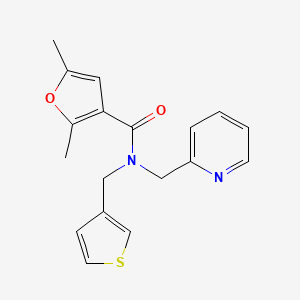![molecular formula C27H26FN3O4 B2606227 Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251603-70-9](/img/structure/B2606227.png)
Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazolines have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the cyclopentyl group might be introduced via a cycloaddition reaction . The furan ring could be formed through a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the quinazoline moiety, a furan ring, and a fluorophenyl group all contribute to the molecule’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group might undergo reactions with acids or electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amine and carbonyl groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on heterocyclic compounds, such as furan and quinoline derivatives, highlights advanced synthetic strategies and their importance in developing novel compounds with potential therapeutic applications. For instance, the Diels−Alder reaction of 2-amino-substituted furans has been identified as a method for preparing polysubstituted anilines, showcasing high regioselectivity and offering pathways to novel heterocyclic structures with significant potential in drug discovery (Padwa et al., 1997). Similarly, the synthesis of azuleno[1,2-b]pyrrole and its furan analogues through reactions involving morpholino enamines emphasizes the versatility of furan derivatives in accessing complex heterocyclic systems (Fujimori et al., 1986).
Pharmacological Applications
The research also extends to the exploration of heterocyclic compounds' pharmacological properties, particularly as antibacterial agents. For example, a novel antibacterial 8-chloroquinolone study demonstrated significant potency against both Gram-positive and Gram-negative bacteria, indicating the potential of heterocyclic compounds as effective antibacterial agents (Kuramoto et al., 2003). This highlights the importance of structural modifications in enhancing the antibacterial activity of quinolone derivatives.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[cyclopentyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-34-26(33)19-10-13-23-24(15-19)29-27(31(25(23)32)16-18-8-11-20(28)12-9-18)30(21-5-2-3-6-21)17-22-7-4-14-35-22/h4,7-15,21H,2-3,5-6,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJUBCOFGGFCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N(CC3=CC=CO3)C4CCCC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)
![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)

![8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606155.png)


methyl]phenyl acetate](/img/structure/B2606164.png)

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)